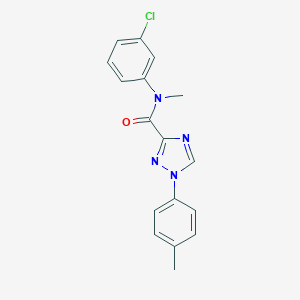![molecular formula C18H17NO2 B278997 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as MAT or MATQ, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its ability to undergo photoinduced electron transfer. Upon excitation with light, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is converted to its radical cation form, which can then react with oxygen to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can induce apoptosis, or programmed cell death, in cancer cells. This is due to its ability to generate ROS, which can cause damage to DNA, proteins, and other cellular components. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its high photostability, which allows for prolonged imaging sessions without the need for frequent dye replenishment. Additionally, its low cytotoxicity makes it suitable for use in live-cell imaging. However, one limitation of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its relatively low quantum yield, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, as the current method can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential applications in cancer treatment and imaging. Finally, there is potential for the development of new derivatives of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one with improved properties, such as higher quantum yields or increased specificity for certain cellular components.
Métodos De Síntesis
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with N-methyl-N-(4-methylphenyl)amine and acryloyl chloride. The resulting compound is then purified through column chromatography to obtain 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in its pure form.
Aplicaciones Científicas De Investigación
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential applications as a fluorescent probe for imaging purposes. It has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live-cell imaging. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential as a photosensitizer in photodynamic therapy, a treatment method that involves the use of light to activate a photosensitizing agent to destroy cancer cells.
Propiedades
Nombre del producto |
2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-(methylamino)-7-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-12-17(20)15-5-3-4-6-16(19-2)18(15)21/h3-12H,1-2H3,(H,19,21)/b12-11+ |
Clave InChI |
AETSENVMDRSIAI-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C(C2=O)NC |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)


![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)





![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)


